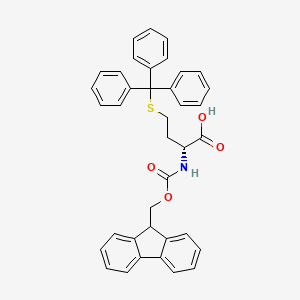

Fmoc-D-Homocys(Trt)-OH

Description

Significance of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a meticulous process of forming amide (peptide) bonds between amino acids in a specific order. wikipedia.org Amino acids, by their very nature, possess at least two reactive functional groups: an α-amino group and a α-carboxyl group. altabioscience.com Many also have reactive side chains. altabioscience.com To prevent unwanted side reactions, such as polymerization or branching, it is imperative to temporarily block these reactive sites. altabioscience.comnih.govthermofisher.com This is achieved through the use of protecting groups, which are chemical moieties that selectively mask a functional group from reacting. wikipedia.org

The ideal protecting group exhibits several key characteristics: it can be introduced easily, is stable under the conditions of peptide bond formation, does not interfere with the coupling reaction, and can be removed (deprotected) under specific conditions without affecting other protecting groups or the newly formed peptide backbone. biosynth.com This concept of selective removal is known as orthogonality. altabioscience.compeptide.com The use of an orthogonal protection scheme, where different protecting groups can be removed by distinct chemical mechanisms (e.g., one by acid and another by base), is fundamental to the successful synthesis of complex peptides. wikipedia.orgbiosynth.com By employing protected amino acids, chemists can control the sequence of amino acid addition, ensuring high yields and purity of the desired peptide. altabioscience.com

Overview of Fmoc-D-Homocys(Trt)-OH as a Specialized Building Block

This compound is a protected amino acid derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). cymitquimica.com It consists of a D-homocysteine residue where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the thiol group in the side chain is protected by a trityl (Trt) group. cymitquimica.com

Key Features:

D-Configuration: The "D" designation indicates that it is the D-stereoisomer of homocysteine. While L-amino acids are the proteinogenic forms found in nature, the incorporation of D-amino acids can increase a peptide's resistance to enzymatic degradation, making it more stable and potentially more potent as a therapeutic agent.

Homocysteine Backbone: Homocysteine is a non-proteinogenic amino acid that differs from its more common homolog, cysteine, by an additional methylene (B1212753) group in its side chain. wikipedia.org This seemingly small difference alters the side chain's length and flexibility, which can influence the resulting peptide's conformation and biological activity.

Fmoc Protecting Group: The Fmoc group is a base-labile protecting group for the α-amino group. wikipedia.org It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com This property is central to the widely used Fmoc/tBu SPPS strategy. wikipedia.org

Trityl (Trt) Protecting Group: The trityl group is a bulky, acid-labile protecting group used to mask the reactive thiol (-SH) group of the homocysteine side chain. cblpatras.grgoogle.com The Trt group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used in the final step to release the synthesized peptide from the solid support and remove side-chain protecting groups. lgcstandards.comsigmaaldrich.com

The combination of these features makes this compound a valuable tool for introducing a D-homocysteine residue into a peptide chain with precise control. chemimpex.com Its applications extend to the synthesis of peptide-based therapeutics, including inhibitors and modulators of biological pathways, as well as the creation of cyclic peptides and other complex structures. chemimpex.comchemimpex.com

| Property | Value |

|---|---|

| CAS Number | 1007840-62-1 |

| Molecular Formula | C₃₈H₃₃NO₄S |

| Molecular Weight | 599.75 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The journey of chemical peptide synthesis has been marked by continuous innovation in protecting group chemistry. lgcstandards.com Early efforts in the first half of the 20th century were laborious, conducted in solution, and limited to very short peptides. proteogenix.sciencenih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, the first reversible Nα-protecting group. nih.gov

The field was revolutionized in the early 1960s by Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). proteogenix.sciencepeptide.comvapourtec.com By anchoring the first amino acid to an insoluble polymer resin, Merrifield streamlined the synthesis process, allowing for the easy removal of excess reagents and byproducts through simple washing and filtration steps. peptide.comvapourtec.com This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, made the synthesis of longer and more complex peptides practical and automatable. peptide.comnih.gov

The initial SPPS strategies predominantly used the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. wikipedia.org In this approach, the temporary Nα-protecting group is the acid-labile Boc group, which is removed by treatment with a moderate acid like TFA. wikipedia.orgnih.gov The permanent side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal in the final cleavage step. wikipedia.orgpeptide.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc (9-fluorenylmethoxycarbonyl) group as a base-labile alternative for Nα-protection. nih.govpeptide.com This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy in the late 1970s. total-synthesis.compeptide.com This orthogonal strategy utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like t-butyl and trityl) for permanent side-chain protection. wikipedia.orgseplite.com The final cleavage and deprotection of side chains are accomplished with TFA. lgcstandards.com

The Fmoc/tBu strategy offered several advantages over the Boc/Bzl method, including the use of milder reagents (avoiding repetitive use of acid for Nα-deprotection and the highly corrosive HF), which made it more compatible with sensitive or modified peptides. altabioscience.comtotal-synthesis.com The ability to monitor Fmoc deprotection by UV spectrophotometry also facilitated automation. seplite.com These benefits have led to the widespread adoption of Fmoc chemistry as the preferred method for SPPS in both academic and industrial research. altabioscience.comseplite.com The development of specialized building blocks like this compound is a direct result of the refinement and versatility of the Fmoc/tBu strategy.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Homocys Trt Oh

Fmoc Protection of the α-Amino Group

The initial step in the synthesis is the protection of the α-amino group of D-homocysteine using the Fmoc group. This is typically achieved by reacting D-homocysteine with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. smolecule.com

A common procedure involves dissolving D-homocysteine in a basic aqueous solution, such as 10% sodium bicarbonate, to deprotonate the amino group, making it nucleophilic. A solution of Fmoc-Cl in an organic solvent like dioxane is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours or overnight to ensure complete protection. Following the reaction, the pH is adjusted to the acidic range to precipitate the Fmoc-protected amino acid, which can then be extracted with an organic solvent like ethyl acetate (B1210297).

Key Reaction Parameters for Fmoc Protection:

| Parameter | Condition | Purpose |

| Reagent | Fmoc-Cl or Fmoc-OSu | Introduces the Fmoc protecting group |

| Base | Sodium Bicarbonate (NaHCO₃) or similar | Deprotonates the amino group for reaction |

| Solvent | Dioxane/Water mixture | Solubilizes reactants |

| Reaction Time | Several hours to overnight | Ensures complete reaction |

| Workup | Acidification and extraction | Isolates the Fmoc-protected product |

It is important to control the reaction conditions to minimize side reactions. For instance, using Fmoc-Cl can sometimes lead to the formation of dipeptide impurities. nih.gov The purity of the resulting Fmoc-D-homocysteine is crucial for the subsequent steps and for its final application in peptide synthesis. nih.gov

Trityl (Trt) Protection of the Thiol Side Chain

The thiol group in the side chain of homocysteine is highly reactive and requires protection to prevent oxidation and other unwanted reactions during peptide synthesis. bachem.com The trityl (Trt) group is a commonly used acid-labile protecting group for the thiol function of cysteine and its homologs. bachem.comresearchgate.net

The protection is accomplished by reacting the thiol group with trityl chloride (Trt-Cl) in the presence of a base. Anhydrous dimethylformamide (DMF) is often used as the solvent due to its ability to dissolve the reactants. A slight excess of Trt-Cl is typically used to ensure complete protection of the thiol. The reaction progress can be monitored using thin-layer chromatography (TLC).

The order of the protection steps (Fmoc and Trt) can vary. One can either protect the thiol group of D-homocysteine first and then the amino group, or vice versa.

Typical Conditions for Trityl Protection:

| Parameter | Condition | Rationale |

| Reagent | Trityl chloride (Trt-Cl) | Introduces the bulky, acid-labile Trt group |

| Base | Triethylamine (TEA) or Pyridine | Scavenges the HCl byproduct |

| Solvent | Anhydrous Dimethylformamide (DMF) | Provides a suitable reaction medium |

| Stoichiometry | Slight excess of Trt-Cl | Drives the reaction to completion |

The Trt group offers the advantage of being stable to the basic conditions used for Fmoc group removal during SPPS but can be readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the resin. researchgate.net

Stereoselective Synthesis and D-Homocysteine Incorporation

The synthesis of Fmoc-D-Homocys(Trt)-OH requires starting with the correct stereoisomer, D-homocysteine. The stereochemical integrity of the amino acid must be maintained throughout the synthetic sequence. The use of D-amino acids like D-homocysteine is significant in peptide chemistry for creating peptides that are more resistant to enzymatic degradation. smolecule.com

The synthesis of D-homocysteine itself can be challenging. One approach involves the stereoselective synthesis from precursors. Enzymatic methods have also been explored for the synthesis of homocysteine derivatives, sometimes utilizing racemases and hydrolases to achieve the desired stereochemistry. rsc.orgrsc.org

Once the protected D-amino acid, this compound, is synthesized and purified, it can be incorporated into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. cymitquimica.comchemimpex.com This involves the coupling of the carboxylic acid of the protected amino acid to the free amino group of the growing peptide chain on the solid support.

Industrial Scale Synthesis Considerations

The large-scale production of Fmoc-amino acids, including this compound, is essential for their use in the manufacturing of peptide-based therapeutics. altabioscience.com Scaling up the synthesis from laboratory to industrial quantities presents several challenges that need to be addressed to ensure a cost-effective, efficient, and high-purity process.

Key considerations for industrial scale-up include:

Cost-Effectiveness: The cost of raw materials, reagents, and solvents becomes a major factor. The development of high-yield synthetic routes with minimal purification steps is crucial. altabioscience.comd-nb.info The recovery and reuse of expensive reagents and chiral auxiliaries can significantly improve the economics of the process. d-nb.info

Process Optimization and Safety: Reaction conditions such as temperature, concentration, and reaction time need to be carefully optimized to maximize yield and minimize the formation of impurities. nih.gov The handling of potentially hazardous reagents on a large scale requires strict safety protocols.

Purification: Crystallization is often the preferred method for purification on an industrial scale as it can be more cost-effective and scalable than chromatographic techniques. d-nb.info Developing a robust crystallization process that consistently yields a product with high purity is a critical step.

Quality Control: Stringent quality control measures, including HPLC analysis, are necessary to ensure the purity and identity of the final product. nih.gov The presence of impurities, such as dipeptides or incompletely protected amino acids, can negatively impact the subsequent peptide synthesis. nih.gov

Recent advancements in large-scale synthesis have focused on developing more efficient and scalable methods for producing non-canonical amino acids and their derivatives, sometimes employing novel chiral ligands and reaction conditions to achieve high yields and enantiomeric purity on a multi-kilogram scale. acs.orgresearchgate.net

Application in Solid Phase Peptide Synthesis Spps

Integration into Fmoc-based SPPS Protocols

The integration of Fmoc-D-Homocys(Trt)-OH into standard Fmoc-SPPS protocols is a well-established process. sigmaaldrich.com The Fmoc group provides base-labile protection of the α-amino group, a cornerstone of this synthetic strategy. peptide.com This allows for its selective removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting the acid-labile Trityl protection of the homocysteine side chain or the linkage of the peptide to the resin. peptide.com

The use of the D-isomer introduces a non-natural configuration into the peptide backbone, which can be desirable for creating peptides with altered structures and biological activities. The Trityl group offers robust protection for the thiol side chain, preventing undesirable side reactions throughout the synthesis. cymitquimica.com This derivative can be used in a similar manner to its cysteine counterpart, Fmoc-Cys(Trt)-OH, during the synthesis process. sigmaaldrich.comsigmaaldrich.com

Coupling Reactions Involving this compound

The incorporation of this compound into a growing peptide chain involves the formation of a peptide bond between its free carboxyl group and the deprotected N-terminus of the resin-bound peptide. This crucial step requires the activation of the carboxyl group to facilitate the reaction.

A variety of coupling reagents and conditions can be employed for the activation and coupling of this compound. The choice of reagents can significantly impact the efficiency of the reaction and the preservation of the chiral integrity of the amino acid.

Commonly used coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®). bachem.com Phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium-based reagents, like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also effective. bachem.com The selection of the base, if required by the coupling chemistry, is critical. While N,N-diisopropylethylamine (DIPEA) is frequently used, weaker bases like collidine may be preferred in certain instances to minimize side reactions. bachem.combachem.com

Table 1: Coupling Reagents and Conditions for this compound

| Coupling Reagent Class | Specific Reagent(s) | Additive(s) | Base(s) | Key Considerations |

| Carbodiimides | DIC | HOBt, Oxyma Pure® | Generally base-free | Good for minimizing racemization. bachem.combachem.com |

| Phosphonium (B103445) Reagents | PyBOP | --- | DIPEA, Collidine | High coupling efficiency. |

| Aminium/Uronium Reagents | HBTU | --- | DIPEA, Collidine | Widely used with high efficiency. bachem.com |

A significant challenge during the coupling of any amino acid derivative is the potential for racemization, the loss of stereochemical purity. For Fmoc-protected amino acids, this is a known risk, particularly for residues like cysteine and its homologue, homocysteine. bachem.com

Several strategies are employed to suppress racemization during the coupling of this compound. One of the most effective approaches is the use of carbodiimide (B86325) activators like DIC in the presence of an additive such as HOBt, which proceeds without the need for an organic base. bachem.combachem.com When using phosphonium or uronium-based reagents that require a base, the choice of a weaker base like collidine over stronger alternatives such as DIPEA can help to mitigate racemization. bachem.com The solvent can also play a role, with less polar solvents sometimes favoring reduced racemization. bachem.com For particularly sensitive couplings, specialized reagents like 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are known for their resistance to racemization. bachem.com

Orthogonal Deprotection Strategies

The success of Fmoc-based SPPS relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions. This compound is designed with this principle in mind, allowing for the selective deprotection of the α-amino and side-chain functionalities. cymitquimica.com

The N-terminal Fmoc group is removed at the beginning of each coupling cycle. This is achieved by treating the peptide-resin with a mild base. peptide.com The standard and most widely used condition for Fmoc deprotection is a solution of 20% piperidine in a solvent such as DMF. This treatment is typically performed for a short duration to ensure complete removal of the Fmoc group while minimizing potential side reactions.

Following the complete assembly of the peptide chain, the final step involves the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. The Trityl (Trt) group protecting the thiol side chain of the D-homocysteine residue is acid-labile.

Cleavage is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). bachem.com To prevent the highly reactive trityl cation, which is released during cleavage, from causing side reactions such as re-alkylation of sensitive residues, scavengers are included in the cleavage mixture. bachem.comcem.com Common scavengers include triisopropylsilane (B1312306) (TIS) and water. The specific composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide.

Table 2: Orthogonal Deprotection of this compound

| Protecting Group | Chemical Class | Cleavage Reagent(s) | Mechanism |

| Fmoc | Base-labile | 20% Piperidine in DMF | β-elimination |

| Trityl (Trt) | Acid-labile | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Acidolysis |

Compatibility with Other Protecting Groups

The effectiveness of the Fmoc/Trt protection strategy for D-homocysteine hinges on its orthogonality with other protecting groups used for different amino acid side chains within the same peptide sequence. Orthogonality ensures that a specific protecting group can be removed without affecting others, allowing for complex peptide designs, including branched or cyclized structures. sigmaaldrich.com

The Trt group on the homocysteine side chain is cleaved under strongly acidic conditions (e.g., 95% TFA), which also removes other common acid-labile groups like tert-butyl (tBu) from aspartic acid, glutamic acid, serine, threonine, and tyrosine, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) from arginine. google.compeptide.com Therefore, this compound is fully compatible with the standard Fmoc/tBu SPPS strategy.

For more complex syntheses requiring selective side-chain modification, a range of protecting groups with different cleavage conditions can be employed alongside this compound. The compatibility arises from the distinct chemical conditions required for their removal.

Table 1: Compatibility of this compound with Common Orthogonal Protecting Groups

| Protecting Group | Typical Amino Acid | Cleavage Reagent | Compatibility with this compound |

|---|---|---|---|

| Fmoc (α-amino) | All | 20% Piperidine in DMF | N/A (Base protecting group) |

| Trt (thiol) | Homocysteine, Cysteine, Histidine | >90% TFA, 1-5% TFA (slowly) bachem.comsigmaaldrich.com | N/A (Subject of analysis) |

| tBu (hydroxyl, carboxyl) | Ser, Thr, Tyr, Asp, Glu | >50% TFA google.com | Compatible : Cleaved simultaneously with Trt during final cleavage. |

| Boc (amino) | Lys, Orn, Trp | >50% TFA google.com | Compatible : Cleaved simultaneously with Trt during final cleavage. |

| Pbf (guanidino) | Arginine | >50% TFA google.com | Compatible : Cleaved simultaneously with Trt during final cleavage. |

| Acm (thiol) | Cysteine, Homocysteine | Iodine, Mercury(II) acetate (B1210297) bachem.com | Orthogonal : Stable to both piperidine and TFA. Allows for selective post-cleavage modification. |

| Mmt (thiol, amino) | Cysteine, Lysine (B10760008) | 1-2% TFA in DCM sigmaaldrich.comsigmaaldrich.com | Orthogonal : Can be selectively removed on-resin while Trt remains intact. |

| ivDde (amino) | Lysine, Ornithine | 2% Hydrazine in DMF sigmaaldrich.com | Orthogonal : Stable to both piperidine and TFA, allowing selective on-resin deprotection of the amino group. |

On-Resin Manipulations and Modifications

The ability to perform chemical transformations on a peptide while it is still attached to the solid support is a powerful tool in peptide chemistry. Resin-bound intermediates with trityl-protected side chains, such as those incorporating this compound, are versatile building blocks for such on-resin modifications. iris-biotech.de

A key strategy involves the selective removal of the side-chain protecting group to unmask a reactive functional group. While the Trt group is robust, it can be selectively cleaved on-resin using mild acid conditions, such as 1-3% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.comiris-biotech.de These conditions are typically gentle enough to leave more acid-stable groups like tBu largely intact, thus exposing the homocysteine thiol for specific modifications.

Once the thiol group is deprotected on-resin, it can undergo various manipulations:

Alkylation: The free thiol can be reacted with alkylating agents to introduce specific moieties, creating thioethers.

Disulfide Bridge Formation: The exposed thiol can be oxidized to form a disulfide bond with another deprotected cysteine or homocysteine residue within the same peptide (intramolecular cyclization) or with an external thiol-containing molecule. The use of an orthogonal protecting group pair, such as Trt and the more labile Mmt, allows for the regioselective formation of multiple disulfide bridges. sigmaaldrich.com For example, an Mmt group can be removed with 1% TFA, the first disulfide bond formed, and then the Trt group can be removed during final cleavage for subsequent oxidation. sigmaaldrich.com

Conjugation: The nucleophilic thiol is an excellent handle for conjugation reactions. Molecules such as fluorescent labels, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains can be attached to the peptide sequence at a specific site, facilitated by the selective deprotection of the homocysteine side chain. iris-biotech.de

These on-resin strategies expand the utility of this compound beyond the simple incorporation of a homocysteine residue, enabling the synthesis of complex and functionally diverse peptides.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid (TFA) |

| Piperidine |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

| Tert-butyl (tBu) |

| Tert-butyloxycarbonyl (Boc) |

| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Acetamidomethyl (Acm) |

| Monomethoxytrityl (Mmt) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) |

| Hydrazine |

| Iodine |

Role in Advanced Peptide and Peptidomimetic Design

Synthesis of Homocysteine-Containing Peptides

The incorporation of homocysteine into peptide sequences is achieved through solid-phase peptide synthesis (SPPS), where Fmoc-D-Homocys(Trt)-OH serves as a key reagent. cymitquimica.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Trt (trityl) group safeguards the thiol side chain from unwanted reactions during peptide assembly. cymitquimica.comvulcanchem.com This orthogonal protection scheme allows for the sequential addition of amino acids to the growing peptide chain. vulcanchem.com The Fmoc group is readily removed under basic conditions, typically with piperidine (B6355638) in a solvent like dimethylformamide (DMF), to allow for the next coupling step. The Trt group, on the other hand, is labile to acid and is typically removed during the final cleavage of the peptide from the solid support, often using a cocktail containing trifluoroacetic acid (TFA). sigmaaldrich.com

The use of D-homocysteine, as opposed to the naturally occurring L-isomer, provides peptides with increased resistance to proteolytic degradation, a significant advantage for therapeutic applications. vulcanchem.com The additional methylene (B1212753) group in the homocysteine side chain compared to cysteine introduces greater conformational flexibility, which can be exploited in the design of peptides with specific three-dimensional structures.

Key Considerations in Homocysteine-Containing Peptide Synthesis:

| Parameter | Description | Reference |

| Activation Strategy | The use of diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt) for carboxyl group activation is recommended to minimize the risk of racemization at the D-homocysteine residue. | |

| Coupling Conditions | Maintaining a reaction temperature at or below 25°C and pre-activating the carboxylate group can further suppress enantiomerization. | |

| Thiol Protection | The Trt group is a standard choice for protecting the homocysteine thiol, offering stability during synthesis and straightforward removal during cleavage. | issuu.com |

| Cleavage | A cleavage cocktail containing TFA and scavengers like triisopropylsilane (B1312306) (TIS) is crucial to efficiently remove the Trt group and prevent re-attachment of the trityl cation to the deprotected thiol. | issuu.combachem.com |

Applications in Cyclic Peptide Synthesis

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformations. issuu.com The thiol group of the homocysteine side chain, after deprotection of the Trt group, provides a versatile handle for various cyclization strategies. vulcanchem.com

One common approach is the formation of an intramolecular disulfide bridge with another cysteine or homocysteine residue within the peptide chain. vulcanchem.comissuu.com This is typically achieved by oxidizing the free thiols in a dilute solution to favor the intramolecular reaction. bachem.com The longer side chain of homocysteine compared to cysteine can influence the ring size and conformational preferences of the resulting cyclic peptide.

Beyond disulfide bridges, the homocysteine thiol can participate in the formation of thioether linkages through reactions with electrophilic partners, leading to stable, non-reducible cyclic structures. This further expands the repertoire of cyclic peptide architectures that can be accessed using this compound.

Design and Synthesis of Peptidomimetics Incorporating D-Homocysteine Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. usf.eduresearchgate.net The incorporation of D-amino acids like D-homocysteine is a well-established strategy in peptidomimetic design to confer resistance to enzymatic degradation. vulcanchem.comnih.gov

The unique stereochemistry and side-chain functionality of D-homocysteine can be leveraged to create novel scaffolds that mimic specific peptide secondary structures, such as β-turns and hairpins. usf.edubeilstein-journals.org For instance, D-homocysteine derivatives have been used in the construction of spiro-bicyclic systems, which are highly constrained scaffolds that can lock a peptide into a specific turn structure. beilstein-journals.org These constrained peptidomimetics are valuable tools for probing protein-protein interactions and for the development of new therapeutic agents. usf.eduupc.edu

Chemical Ligation Strategies Utilizing Homocysteine Thiol

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.govethz.ch The classic NCL reaction involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govethz.ch

Homocysteine can also participate in NCL-type reactions. nih.govresearchgate.net A peptide with an N-terminal homocysteine can react with a peptide thioester, proceeding through a six-membered ring transition state during the S-to-N acyl shift, as opposed to the five-membered ring in cysteine-based ligation. researchgate.netrsc.org This difference in ring size can affect the kinetics and efficiency of the ligation reaction.

Furthermore, the thiol group of homocysteine can be utilized in other ligation strategies, such as those involving thio-ene chemistry, where a thiol reacts with an alkene to form a stable thioether linkage. frontiersin.org These alternative ligation methods provide additional flexibility in the assembly of complex peptide and protein structures.

Incorporation into Disulfide Bond Formation Strategies

The formation of specific disulfide bonds is crucial for the correct folding and biological activity of many peptides and proteins. issuu.com The strategic placement of homocysteine residues, introduced using this compound, allows for the creation of disulfide bridges with other thiol-containing residues.

The Trt protecting group is compatible with standard Fmoc-based SPPS and is readily cleaved with TFA, allowing for the simultaneous deprotection and subsequent oxidation of multiple thiol groups to form disulfide bonds. bachem.com For the synthesis of peptides with multiple disulfide bridges, orthogonal protection strategies are required. While the Trt group is acid-labile, other thiol protecting groups that are removed under different conditions, such as acetamidomethyl (Acm), can be used in combination to achieve regioselective disulfide bond formation. bachem.com

Analytical Considerations and Challenges in Peptide Synthesis with Fmoc D Homocys Trt Oh

Monitoring Reaction Fidelity

Ensuring the complete and accurate incorporation of Fmoc-D-Homocys(Trt)-OH and the subsequent deprotection and coupling steps is critical for the successful synthesis of the target peptide. Several analytical techniques are employed to monitor the progress and efficiency of each stage.

Thin-layer chromatography (TLC) is a valuable method for tracking the progress of the coupling reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting amino acid and the appearance of the coupled product can be visualized. Staining with ninhydrin (B49086) can confirm the presence or absence of free primary amines, indicating the completion of the coupling step.

High-performance liquid chromatography (HPLC) provides a more quantitative assessment of reaction fidelity. By analyzing aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the desired product can be accurately measured. This technique is also instrumental in identifying the presence of any side products or impurities that may arise during the synthesis. nih.gov Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm the identity of the synthesized peptides and to detect any errors in the synthesis, such as incomplete deprotection or failed coupling reactions. nih.gov

Addressing Side Reactions and Impurity Formation

Several side reactions can occur during the incorporation of this compound into a peptide sequence, leading to the formation of impurities that can complicate purification and compromise the integrity of the final product. albany.edubachem.com

Thiol Oxidation and its Mitigation

The thiol group of homocysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or intermolecularly between peptide chains. bachem.commdpi.com This can result in the formation of dimers or higher-order aggregates, which are often difficult to separate from the desired product.

Mitigation Strategies:

To minimize thiol oxidation, it is crucial to maintain a reducing environment throughout the synthesis and purification process. This can be achieved by:

Using Scavengers: During the final cleavage of the peptide from the resin and the removal of protecting groups with strong acids like trifluoroacetic acid (TFA), the addition of scavengers is essential. bachem.com Scavengers such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or ethylenediaminetetraacetic acid (EDT) can effectively quench reactive species that promote oxidation. bachem.comiris-biotech.de

Performing Reactions Under Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can help to minimize contact with atmospheric oxygen, a key contributor to thiol oxidation. bachem.com

Trityl Group Instability and Prevention of Rearrangement

The trityl (Trt) group, while providing effective protection for the thiol side chain, can exhibit instability under certain conditions. bachem.comchemimpex.com It is labile to acidic conditions, which is advantageous for its removal during the final cleavage step. peptide.comsigmaaldrich.com However, premature cleavage or rearrangement can lead to side products.

Prevention Strategies:

Careful Control of Acidity: The conditions for the removal of the N-terminal Fmoc group, which typically involve a base like piperidine (B6355638), are generally compatible with the stability of the Trt group. However, repeated exposure to even mildly acidic conditions during the synthesis should be avoided.

Use of Scavengers During Cleavage: The trityl cation generated during acid-mediated cleavage is highly reactive and can lead to reattachment to the thiol group or alkylation of other sensitive residues like tryptophan. sigmaaldrich.comsigmaaldrich.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is crucial to trap the trityl cation and prevent these side reactions. sigmaaldrich.com Silanes like triethylsilane (Et3SiH) are particularly effective as they reduce the trityl cation to the inert triphenylmethane. bachem.com

Racemization Control in Peptide Coupling

The chiral integrity of the D-homocysteine residue must be maintained throughout the peptide synthesis. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur during the activation and coupling steps. bachem.compeptide.com

Control Measures:

Choice of Coupling Reagents: The selection of coupling reagents plays a significant role in minimizing racemization. While uronium or phosphonium-based reagents like HBTU are efficient, they often require the presence of a base that can promote racemization. nih.gov Carbodiimide-based activation methods, such as using diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are generally preferred to suppress racemization. bachem.com

Reaction Conditions: Maintaining a low reaction temperature (e.g., ≤25°C) and pre-activating the carboxylic acid group before adding the amine component can help to reduce the risk of enantiomerization.

Base Selection: When a base is necessary, weaker bases like collidine are favored over stronger bases such as diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization. bachem.com

Purity Assessment of Homocysteine-Containing Peptides

The final step in peptide synthesis is the purification and characterization of the target peptide to ensure it meets the required purity standards.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and purity assessment of synthetic peptides. bachem.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptide analysis. Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govtandfonline.comresearchgate.net By running a gradient of increasing organic solvent concentration, peptides are eluted based on their retention time, allowing for the separation of the desired product from impurities and side products. tandfonline.comresearchgate.netresearchgate.net The purity of the peptide is determined by integrating the peak area of the main product relative to the total area of all peaks in the chromatogram. nih.gov

The following table summarizes the analytical challenges and mitigation strategies discussed:

| Challenge | Potential Side Product/Issue | Mitigation/Control Strategy | Analytical Monitoring Technique |

| Thiol Oxidation | Disulfide-linked dimers/oligomers | Use of scavengers (DTT, TCEP, EDT); inert atmosphere | HPLC, Mass Spectrometry |

| Trityl Group Instability | Premature deprotection; reattachment; side-chain alkylation | Controlled acidity; use of scavengers (TIS, Et3SiH) during cleavage | HPLC, Mass Spectrometry |

| Racemization | Diastereomeric impurities (L-form) | Use of carbodiimide (B86325) coupling reagents (DIC/HOBt); low temperature; pre-activation; use of weaker bases (collidine) | Chiral HPLC |

| Incomplete Reactions | Deletion sequences; capped sequences | Optimized coupling times and reagents | TLC (ninhydrin stain), HPLC, Mass Spectrometry |

Mass Spectrometry (MALDI-TOF, ESI-MS)

Mass spectrometry is an indispensable tool for the characterization of peptides synthesized using this compound. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to confirm the molecular weight of the synthesized peptides and to identify potential side products.

MALDI-TOF MS analysis is frequently employed for the rapid screening of crude peptide products and purified fractions. scielo.org.mx This technique provides the molecular weight of the peptide, allowing for quick confirmation of a successful synthesis. scielo.org.mx For instance, in the synthesis of various peptides, MALDI-TOF MS is used to verify that the observed molecular weight corresponds to the theoretical molecular weight of the target peptide. scielo.org.mx

ESI-MS is another powerful mass spectrometry technique often coupled with High-Performance Liquid Chromatography (HPLC) (LC-MS). This combination is crucial for analyzing complex mixtures and identifying impurities that may arise during synthesis. nih.govalbany.edu ESI-MS can detect a range of potential side products, including those resulting from the oxidation of the thiol group in the homocysteine residue, which would lead to the formation of disulfide bonds. Therefore, post-synthesis characterization by LC-MS is essential to confirm the presence of the intact thiol group.

The use of isobaric amino acids—those having the same nominal mass but different structures—can present a challenge in mass spectrometry analysis. google.com While this compound itself is not typically considered isobaric with standard amino acids, the potential for modifications during synthesis could lead to species with masses that are difficult to distinguish from other components in the mixture without high-resolution mass spectrometry and careful data analysis. google.com

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₃NO₄S | vulcanchem.comsigmaaldrich.comiris-biotech.de |

| Molecular Weight | 599.74 g/mol | vulcanchem.com |

| Alternate Molecular Weight | 599.75 g/mol | sigmaaldrich.comcymitquimica.com |

| Alternate Molecular Weight | 599.76 g/mol | iris-biotech.de |

Note: Minor variations in molecular weight can be attributed to different isotopic compositions and calculation methods.

Chiral Analysis (CD Spectroscopy, Chiral HPLC)

Ensuring the stereochemical integrity of peptides containing D-amino acids is paramount, as the chirality of the amino acid residues profoundly influences the peptide's structure and biological function. vulcanchem.com Chiral analysis techniques are therefore critical to quantify the enantiomeric purity of the final peptide and to detect any racemization that may have occurred during the synthesis steps.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for quantifying the ratio of D- and L-isomers in a peptide sample. This method is essential for detecting racemization, which can be a concern during prolonged coupling steps in peptide synthesis. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). mdpi.commdpi.com Polysaccharide-based CSPs have proven effective for the chiral separation of many Fmoc-protected amino acids under reversed-phase conditions. windows.net

Table 2: Analytical Techniques for Chiral Purity of this compound Containing Peptides

| Technique | Application | Key Findings/Considerations | Source |

| CD Spectroscopy | - Assess secondary structure alterations due to D-amino acid incorporation.- Rapidly evaluate conformational changes. | - D-isomers can disrupt β-sheet formation.- Comparison with L-isomer controls is crucial for interpretation. | |

| Chiral HPLC | - Quantify D/L isomer ratios.- Detect racemization during synthesis. | - Essential for ensuring enantiomeric purity, which should ideally be >99% ee.- Polysaccharide-based chiral stationary phases are effective. | windows.net |

Biological and Medicinal Chemistry Research Applications of D Homocysteine Peptides

D-Homocysteine in Biological Systems and Metabolic Pathways

Homocysteine is a non-proteinogenic, sulfur-containing amino acid derived from the essential amino acid methionine. nih.govnih.gov Its metabolism is a critical nexus of several key biochemical routes, primarily the methionine cycle (remethylation) and the transsulfuration pathway. researchgate.netfrontiersin.org

Remethylation Pathway: Homocysteine can be recycled back to methionine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and 5-methyltetrahydrofolate (a derivative of folic acid) as a methyl donor. frontiersin.org An alternative, folate-independent remethylation pathway exists, primarily in the liver and kidneys, which uses betaine (B1666868) as the methyl donor. frontiersin.org

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. This pathway involves two vitamin B6-dependent enzymes: cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine, and cystathionine γ-lyase (CSE), which cleaves cystathionine to produce cysteine and α-ketobutyrate. frontiersin.orgnih.gov

The balance between these pathways is tightly regulated and crucial for maintaining cellular homeostasis, including the supply of methionine for protein synthesis and S-adenosylmethionine (SAM) for methylation reactions. researchgate.netnih.gov While these pathways describe the metabolism of L-homocysteine, synthetic peptides containing D-homocysteine are used as metabolically stable tools to probe the effects of homocysteine accumulation in these systems without being rapidly cleared or metabolized.

| Pathway | Key Enzymes | Vitamin Cofactors | Primary Function |

| Remethylation | Methionine Synthase (MS), Betaine-Homocysteine Methyltransferase (BHMT) | Vitamin B12, Folate (for MS) | Recycles homocysteine back to methionine. frontiersin.org |

| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Vitamin B6 | Irreversibly converts homocysteine to cysteine. frontiersin.orgnih.gov |

Exploration of Homocysteine's Role in Disease Pathogenesis (e.g., Cardiovascular, Neurodegenerative)

Elevated levels of total homocysteine in the plasma, a condition known as hyperhomocysteinemia (HHcy), are recognized as a risk factor for a wide range of pathologies, particularly cardiovascular and neurodegenerative diseases. nih.govresearchgate.netresearchgate.net

HHcy is associated with an increased risk of atherosclerosis, myocardial infarction, stroke, venous thrombosis, and neurodegenerative conditions like Alzheimer's disease and dementia. researchgate.netcdnsciencepub.comnih.govyoutube.com The use of D-homocysteine-containing peptides in research allows for sustained, localized models to study the chronic effects of homocysteine exposure on tissues and cells, helping to elucidate its role in the initiation and progression of these diseases. nih.gov

| Disease Category | Associated Conditions |

| Cardiovascular Diseases | Atherosclerosis, Coronary Artery Disease, Myocardial Infarction, Stroke, Venous Thrombosis. researchgate.netnih.govyoutube.com |

| Neurodegenerative Diseases | Alzheimer's Disease, Dementia, Cognitive Impairment. nih.govnih.govcdnsciencepub.com |

| Other Conditions | Osteoporosis, Pregnancy Complications, Cancer, Renal Dysfunction. nih.govresearchgate.netyoutube.com |

The pathological effects of elevated homocysteine are multifactorial and involve several interconnected mechanisms. Research utilizing stable D-homocysteine analogs helps to dissect these complex pathways.

Endothelial Dysfunction: Homocysteine impairs the function of endothelial cells, which line blood vessels. It reduces the bioavailability of nitric oxide (NO), a critical vasodilator, largely through increased oxidative stress. nih.govnih.govmdpi.com

Oxidative Stress: The metabolism of excess homocysteine can lead to the overproduction of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA. nih.govcdnsciencepub.commdpi.com

Inflammation: Homocysteine can trigger inflammatory responses in vascular cells, inducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govcdnsciencepub.com

ER Stress and Apoptosis: High levels of homocysteine can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response and, ultimately, programmed cell death (apoptosis) in various cell types, including endothelial and neuronal cells. mdpi.comresearchgate.net

Excitotoxicity: In the nervous system, homocysteine and its derivatives can act as agonists for N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal stimulation, calcium influx, and subsequent neuronal damage. nih.govcdnsciencepub.comnih.gov

Protein Modification: Homocysteine can be converted to the highly reactive homocysteine thiolactone, which can bind to lysine (B10760008) residues on proteins (N-homocysteinylation), altering their structure and function. mdpi.comresearchgate.net Additionally, homocysteine can form disulfide bonds with cysteine residues in proteins (S-homocysteinylation). nih.gov

The enzymes and cofactors involved in homocysteine metabolism are critical targets for both basic research and therapeutic development. Deficiencies or genetic polymorphisms in enzymes like MTHFR, CBS, and MS can lead to hyperhomocysteinemia. nih.govnih.gov

Researchers use synthetic peptides, including those with D-homocysteine, to develop assays and probes to study the activity of these enzymes. Furthermore, understanding the regulation of these enzymatic pathways is crucial for developing strategies to lower homocysteine levels. For instance, studies have shown that supplementation with vitamins B6, B12, and folic acid can effectively reduce plasma homocysteine concentrations by supporting the function of the key metabolic enzymes. nih.govscitechdaily.com

Development of Peptide-Based Probes and Tools for Biological Studies

The unique chemical properties of the thiol group in homocysteine make it an ideal handle for creating sophisticated research tools. Fmoc-D-Homocys(Trt)-OH is a key starting material for synthesizing peptide-based probes that are resistant to proteolysis. glpbio.com These probes can be designed for various applications, such as fluorescent imaging, by attaching reporter molecules to the homocysteine side chain. beilstein-journals.org

For example, a peptide sequence known to bind to a specific cellular target can be synthesized incorporating D-homocysteine. The protected thiol group can then be selectively deprotected and conjugated to a fluorophore, a radioisotope, or a biotin (B1667282) tag. nih.gov These probes enable researchers to track the localization of the target molecule within living cells, monitor enzymatic activity, or detect specific biothiols like cysteine, glutathione, and hydrogen sulfide. semanticscholar.orgnih.gov The D-amino acid configuration ensures the probe remains intact for longer periods, providing a clearer and more persistent signal. nih.gov

Strategies for Bioconjugation and Protein Modification

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The sulfhydryl group of homocysteine (and cysteine) is one of the most commonly targeted functional groups for site-specific protein modification due to its high nucleophilicity. researchgate.netmdpi.com

In peptide synthesis, this compound allows for the precise placement of a reactive thiol group within a peptide chain. The trityl (Trt) group is a protecting group that prevents the thiol from reacting during the synthesis process. nih.gov After the peptide is assembled, the Trt group can be removed, exposing the free thiol for specific conjugation reactions. This strategy is used to attach peptides to proteins, nanoparticles, or surfaces, creating advanced biomaterials and therapeutic conjugates. acs.orgazolifesciences.com

This approach also allows researchers to study the impact of protein homocysteinylation, a post-translational modification linked to disease. researchgate.netnih.gov By synthesizing peptides with D-homocysteine, scientists can create stable models to investigate how this modification alters protein structure, function, and interaction with other molecules.

Design of Inhibitors and Modulators Targeting Biological Pathways

Peptides are increasingly recognized as promising therapeutic agents and research tools for modulating protein-protein interactions or inhibiting enzyme activity. The incorporation of non-natural amino acids like D-homocysteine is a key strategy in modern peptide drug design. nih.gov

By replacing a natural amino acid with D-homocysteine in a known bioactive peptide, medicinal chemists can create analogs with significantly improved properties:

Enhanced Stability: Resistance to degradation by proteases leads to a longer biological half-life. nih.gov

Conformational Constraint: The D-amino acid can induce specific secondary structures (e.g., turns) that may lead to higher binding affinity and selectivity for the target protein. glpbio.com

Novel Interactions: The homocysteine side chain can be used as a chemical handle to form new interactions with the target protein or as a point for further modification to optimize potency. nih.goviastate.edu

This compound serves as the essential building block for incorporating these features into peptide-based inhibitors or modulators through solid-phase peptide synthesis. nih.gov This approach is applied in the development of inhibitors for enzymes involved in cancer, inflammation, and metabolic disorders.

Future Directions and Emerging Research Perspectives

Innovations in Protecting Group Chemistry for Homocysteine

The strategic protection of functional groups is fundamental to peptide synthesis, and the combination of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the amine and the acid-labile Trityl (Trt) group for the thiol side chain in Fmoc-D-Homocys(Trt)-OH represents a classic example of an orthogonal protection scheme. vulcanchem.com This strategy prevents unwanted side reactions during the sequential building of peptide chains. vulcanchem.com The acid-labile nature of the S-trityl group is particularly advantageous as it helps to minimize racemization during synthesis.

Future research is focused on developing new protecting groups to offer even greater synthetic flexibility. A promising area of innovation is the use of photocleavable protecting groups, such as the 2-nitroveratryl (oNv) group, which has been successfully applied to cysteine. nih.gov This type of group can be removed by photolysis under specific light conditions, adding another layer of orthogonality to complex syntheses. nih.gov The application of such photocleavable thiol-protecting groups to homocysteine would enable the synthesis of peptides with multiple, precisely directed disulfide bonds, a critical feature for constructing intricate protein and peptide structures.

Development of Automated Synthesis Protocols

The integration of this compound into peptide synthesis has been significantly enhanced by the development of automated protocols, particularly using microwave-assisted solid-phase peptide synthesis (SPPS). acs.orgpubcompare.ai These automated methods dramatically increase the speed, efficiency, and reproducibility of synthesizing complex peptides.

Research has demonstrated the optimization of fully automated, microwave-assisted SPPS for peptides containing Trt-protected thiol residues. acs.org These protocols involve programmed cycles for both the deprotection of the Fmoc group (typically with piperidine (B6355638) in DMF) and the coupling of the next amino acid. acs.orgpubcompare.ai The use of microwave energy accelerates both deprotection and coupling reactions, significantly reducing the time required for each step. acs.org Coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure are now commonly used in these automated systems, as they are effective and avoid the use of explosive reagents like HOBt, which is crucial for industrial-scale synthesis. acs.org These established protocols for other Trt-protected amino acids are directly applicable to syntheses involving this compound, paving the way for its efficient, automated incorporation into peptide chains.

Table 1: Parameters in Automated Microwave-Assisted Peptide Synthesis (SPPS) This table is based on protocols developed for similar Trt-protected amino acids and is applicable to this compound.

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Synthesizer | Automated Microwave Peptide Synthesizer | Liberty Blue™ (CEM Corporation) | pubcompare.ai |

| Resin | Solid support for peptide assembly | Fmoc-Rink Amide Pro-Tide (LL) resin | pubcompare.ai |

| Fmoc Deprotection | Reagent to remove the N-terminal Fmoc group | 20-30% piperidine in DMF | acs.orgpubcompare.ai |

| Coupling Reagents | Reagents to facilitate amide bond formation | DIC and Oxyma Pure in DMF | acs.org |

| Microwave Conditions | Temperature settings for reactions | Coupling cycles can be set at 50°C, 75°C, or 90°C depending on the amino acid | pubcompare.ai |

| Washing Solvent | Solvent used to wash the resin between steps | Dimethylformamide (DMF) | acs.orgpubcompare.ai |

Advancements in Stereoselective Synthesis of D-Amino Acid Derivatives

The "D" configuration of this compound is critical to many of its applications, as the incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation. vulcanchem.com Consequently, advancements in the stereoselective synthesis of D-amino acid derivatives are crucial for the availability of this building block.

Significant progress has been made in both enzymatic and chemical methods for producing chiral amino acids.

Enzymatic Synthesis : Researchers have successfully used enzymes like D-aminopeptidase from the bacterium Ochrobactrum anthropi for the stereospecific synthesis of D-amino acid derivatives. pu-toyama.ac.jp Such enzymatic methods offer high stereoselectivity and operate under mild conditions, providing a green chemistry approach to obtaining D-amino acids. pu-toyama.ac.jp

Asymmetric Chemical Synthesis : Chemical methods have also seen remarkable advancements. Phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases allows for the synthesis of various β-branched α-amino acids with excellent control over stereochemistry. organic-chemistry.org Other powerful techniques include the stereoselective Michael addition of lithium amides to α,β-unsaturated esters and the use of the Strecker reaction with chiral auxiliaries to produce enantiomerically pure amino acids. beilstein-journals.orgnih.gov These advanced methods are vital for producing D-homocysteine, the precursor required for synthesizing this compound.

Novel Applications in Combinatorial Chemistry and Library Synthesis

This compound is a valuable tool in combinatorial chemistry for the generation of peptide libraries used in drug discovery. lookchem.comchemimpex.com Its unique structural features—the D-stereochemistry for proteolytic stability and the homocysteine side chain for novel structural motifs—allow for the creation of diverse molecular libraries. vulcanchem.comchemimpex.com

The extended side chain of homocysteine compared to cysteine provides different spacing and conformational flexibility, which can be exploited in the design of peptidomimetics and cyclic peptides. chemimpex.com The thiol group, after deprotection, can be used for cyclization, creating constrained peptide structures that often have enhanced biological activity and selectivity. Researchers leverage this building block to synthesize libraries of novel peptide-based therapeutics, including inhibitors and modulators of specific biological pathways. chemimpex.com Its use in synthesizing angiotensin II analogs is one such example of its application in creating peptides with unique functional properties. bachem.com

Expanded Utility in Chemical Biology and Material Science

The applications of this compound are expanding beyond traditional peptide synthesis into the broader fields of chemical biology and material science. The reactive thiol group of the homocysteine residue is key to this expansion.

In chemical biology , the compound is used for:

Bioconjugation : The deprotected thiol group facilitates the attachment of peptides to other biomolecules, surfaces, or diagnostic tools, which is essential for developing drug delivery systems and assays. chemimpex.com

Protein Engineering : It enables the site-specific incorporation of a non-canonical amino acid into proteins, allowing scientists to study protein interactions and function with modified structures. chemimpex.com

Post-Translational Modification Mimics : The homocysteine residue within a synthesized peptide can be S-methylated to yield a methionine residue. bachem.com This provides a powerful chemical tool to study the effects of methionine incorporation in a controlled manner.

In material science , while direct applications of the compound are emerging, the chemistry of related molecules like homocysteine thiolactone (HTL) highlights the potential. HTL is recognized as a versatile building block for polymer science and the development of sustainable materials. mdpi.com Similarly, the homocysteine moiety, once deprotected, offers a reactive handle that could be used to polymerize or functionalize materials, creating novel biocompatible or functional surfaces.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid | This compound |

| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| Trityl chloride | Trt-Cl |

| N,N′-diisopropylcarbodiimide | DIC |

| Ethyl 2-cyano-2-(diethoxyphosphoryl)acetate | Oxyma Pure |

| 1-hydroxybenzotriazole (B26582) | HOBt |

| Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| 2-nitroveratryl | oNv |

| Cysteine | Cys |

| Homocysteine | Hcy |

| Methionine | Met |

| Angiotensin II |

Q & A

Q. Q1. What is the optimal protocol for synthesizing peptides using Fmoc-D-Homocys(Trt)-OH while minimizing racemization?

Methodological Answer :

- Activation Strategy : Use DIPCDI/HOBt activation to reduce enantiomerization during coupling, as uronium/phosphonium reagents (e.g., HBTU) require collidine as a base to suppress side reactions .

- Coupling Conditions : Maintain a reaction temperature ≤25°C and use pre-activation of the carboxylate group to minimize racemization .

- Cleavage : The Trt group is removed with 95% TFA containing 1–5% TIS (triisopropylsilane) to preserve stereochemical integrity .

Q. Q2. How should solubility challenges of this compound be addressed in SPPS (Solid-Phase Peptide Synthesis)?

Methodological Answer :

- Solubility Optimization : Dissolve in DMSO (100 mg/mL, 170.73 mM) with ultrasonic treatment at 37°C to achieve homogeneity .

- Incompatibility Note : Avoid aqueous buffers due to poor water solubility; use inert solvents like DMF or NMP for resin swelling .

- Storage : Prepare fresh solutions or store at -80°C (6-month stability) to prevent degradation .

Advanced Research Questions

Q. Q3. How do competing side reactions (e.g., thiol oxidation or Trt group instability) impact the fidelity of this compound in peptide synthesis?

Methodological Answer :

- Thiol Protection : The Trt group protects the thiol moiety during synthesis but is labile under acidic conditions. Monitor TFA cleavage time (1–2 hours) to avoid premature deprotection .

- Oxidation Mitigation : Perform synthesis under argon/nitrogen to prevent disulfide bond formation. Post-synthesis, characterize products via LC-MS to confirm intact thiol groups .

- Racemization Analysis : Use CD spectroscopy or chiral HPLC to quantify D/L isomer ratios, especially after prolonged coupling steps .

Q. Q4. What analytical techniques are critical for resolving discrepancies in peptide purity when using this compound?

Methodological Answer :

- HPLC Purity Assessment : Use C18 reverse-phase columns with gradients of acetonitrile/water (+0.1% TFA) to detect impurities. Purity thresholds should exceed 97% for research-grade peptides .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight accuracy and identifies truncation/byproducts .

- Troubleshooting : If impurities persist, optimize resin washing (e.g., 20% piperidine in DMF for Fmoc removal) or reduce coupling reagent equivalents .

Q. Q5. How can microfluidics improve the reproducibility of this compound incorporation in automated peptide synthesis?

Methodological Answer :

- Microfluidics Advantages : Enables precise control over reagent mixing and reaction time, reducing particle size variability (e.g., PDI <0.2) compared to manual methods .

- Parameter Optimization : Screen flow rates (0.1–1 mL/min) and temperature (20–30°C) to balance coupling efficiency and enantiomerization .

- Case Study : Microfluidics-based synthesis of cysteine-rich peptides showed <5% racemization vs. 10–15% in manual setups .

Experimental Design & Data Contradictions

Q. Q6. How should conflicting data on this compound stability in DMSO be reconciled?

Methodological Answer :

- Contradiction : Some studies report DMSO stability for 1 month at -20°C , while others note degradation within 1 week .

- Resolution : Use freshly opened DMSO aliquots, degas solvents to remove oxygen, and validate stability via NMR (disappearance of Fmoc peaks at δ 7.2–7.8 ppm) .

- Alternative Solvents : Test DMA or DMF if DMSO instability persists .

Q. Q7. What experimental controls are essential when studying the bioactivity of peptides containing this compound?

Methodological Answer :

- Negative Controls : Include peptides synthesized without this compound to isolate its contribution to bioactivity (e.g., antimicrobial assays) .

- Deprotection Validation : Confirm complete Trt removal via Ellman’s assay (free thiol quantification at 412 nm) before biological testing .

- Stability Controls : Incubate peptides in PBS (pH 7.4) at 37°C for 24 hours and re-analyze purity to assess hydrolytic stability .

Structural & Mechanistic Insights

Q. Q8. How does the stereochemistry of this compound influence its incorporation into β-sheet-rich peptide assemblies?

Methodological Answer :

- Structural Analysis : Circular dichroism (CD) reveals D-amino acids disrupt β-sheet formation; compare with L-isomer controls .

- Self-Assembly Screening : Test concentrations (0.1–5 mM) in aqueous/organic solvent mixtures. D-isomers often require higher critical aggregation concentrations .

- Case Study : Fmoc-D-Cys(Trt)-OH-based hydrogels showed reduced mechanical strength vs. L-isomers due to altered hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.